bacteriophage T4 gene 12 protein

X-ray crystallography receptor-binding domain metal coordination

Bacteriophage T4 gene 12 encodes the short tail fiber protein gp12, a homotrimeric adhesin that mediates irreversible host attachment to the lipopolysaccharide (LPS) core of Escherichia coli. Each monomer consists of 527 amino acid residues, and the mature trimer has a molecular weight of approximately 165–167 kDa with physical dimensions of 340–360 Å in length and 30–40 Å in thickness.

Molecular Formula C12H11NO2
Molecular Weight 0
CAS No. 147258-52-4
Cat. No. B1178912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebacteriophage T4 gene 12 protein
CAS147258-52-4
Synonymsbacteriophage T4 gene 12 protein
Molecular FormulaC12H11NO2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bacteriophage T4 Gene 12 Protein (gp12, CAS 147258-52-4): A Structurally Resolved and Exceptionally Stable Short Tail Fiber Adhesin


Bacteriophage T4 gene 12 encodes the short tail fiber protein gp12, a homotrimeric adhesin that mediates irreversible host attachment to the lipopolysaccharide (LPS) core of Escherichia coli [1]. Each monomer consists of 527 amino acid residues, and the mature trimer has a molecular weight of approximately 165–167 kDa with physical dimensions of 340–360 Å in length and 30–40 Å in thickness [1]. Gp12 is the sole proteinaceous component of the short tail fiber, functioning as an inextensible anchor that stabilizes the phage during tail sheath contraction and DNA injection [2].

Why Generic Substitution of Bacteriophage T4 Tail Fiber Proteins Fails: Structural, Functional, and Assembly-Specific Barriers


T4 tail fiber proteins are not functionally interchangeable. The short tail fiber gp12 forms a homotrimer with a distinctive 'knitted' fold around a zinc ion, whereas the long tail fiber is a heteromeric assembly of four gene products (gp34, gp35, gp36, gp37) incorporating seven iron ions in a completely different beta-strand needle architecture at its receptor-binding tip [1]. Functionally, gp12 binds irreversibly to the LPS core to anchor the phage, while gp37 binds reversibly to OmpC/LPS for initial host recognition [2]. Furthermore, gp12 assembly into the baseplate requires the specific chaperone gp57, whereas long tail fiber assembly depends on fibritin [3]. These profound differences in architecture, metal cofactor utilization, binding reversibility, and chaperone dependency mean that substituting gp12 with a generic 'tail fiber protein' or even another T4 adhesin will result in loss of the specific irreversible anchoring and stability properties unique to gp12.

Quantitative Evidence Guide: Verifiable Differentiation of Bacteriophage T4 Gene 12 Protein (gp12) vs. Closest Analogs


Distinct Receptor-Binding Domain Fold and Metal Ion Coordination: gp12 (Zinc, Knitted Fold) vs. gp37 (Iron, Beta-Strand Needle)

The C-terminal receptor-binding domain of gp12 adopts a novel 'knitted' fold that coordinates a single zinc ion via six histidine residues in octahedral geometry, determined by X-ray crystallography at 1.5 Å resolution [1]. In contrast, the receptor-binding tip of the long tail fiber protein gp37 forms an elongated six-stranded antiparallel beta-strand needle domain containing seven iron ions coordinated by histidine residues arranged colinearly, determined at 2.2 Å resolution [2]. The folds are fundamentally unrelated; gp12 uses extensive interwoven monomer topology to create a compact globular domain, while gp37 projects a needle-like architecture extending from the fiber tip.

X-ray crystallography receptor-binding domain metal coordination structural biology

Irreversible vs. Reversible Host Receptor Binding: gp12 Anchors While gp37 Screens

Gp12 binds the core region of E. coli LPS irreversibly, forming an inextensible anchor that stabilizes the phage during tail sheath contraction and DNA ejection [1]. In functional contrast, the long tail fiber protein gp37 mediates initial reversible binding to OmpC and/or LPS, allowing the phage to 'walk' across the bacterial surface to identify a suitable penetration site [2]. This irreversible anchoring is a direct consequence of the short tail fiber's dedicated role: without gp12-mediated irreversible binding, T4 phage particles fail to transition from reversible adsorption to genome injection, rendering them non-infectious [1].

host adsorption binding reversibility LPS recognition phage infection mechanism

Exceptional Thermal Stability: gp12 Retains 90% Reconstitution Activity After 75 °C Challenge

Purified gp12 trimers retain 90% of their ability to reconstitute infectious phage from 12⁻ defective particles after heating to 75 °C under non-denaturing conditions [1]. This remarkable thermal resilience is lost upon further heating: by 95 °C, reconstitution efficiency drops by four orders of magnitude as trimers dissociate into monomers [1]. Notably, in the absence of SDS or proteases, gp12 heated to 75 °C can refold back to an active conformation upon cooling, demonstrating reversible thermal unfolding [1]. In contrast, T4 long tail fibers become sensitive to proteolytic digestion at temperatures as low as 60 °C, indicating lower thermal stability than the short tail fiber [2]. While directly comparable quantitative reconstitution data for other phage adhesins are not available in the literature, the combination of 90% activity retention at 75 °C and reversible refolding capacity establishes gp12 as an outlier in thermal resilience among phage structural proteins.

thermal stability protein refolding reconstitution assay bioprocessing

Homotrimeric Architecture and Compact Dimensions: gp12 (34–36 nm) vs. Heteromeric Long Tail Fiber Complex (140–150 nm)

Gp12 assembles into a parallel, in-register homotrimer composed of three identical 527-residue subunits, yielding a mature protein of ~165–167 kDa with a rod-like morphology 340–360 Å in length and 30–40 Å in thickness [1]. This architecture contrasts markedly with the long tail fiber, which is a heteromeric complex of four distinct gene products (gp34, gp35, gp36, gp37) organized into proximal and distal half-fibers, each ~70–75 nm long, for a total length of ~140–150 nm [2]. The long tail fiber proximal half-fiber alone (gp34 trimer) is 140 kDa, already approaching the mass of the entire gp12 trimer, while the complete long tail fiber complex has a combined subunit mass exceeding 300 kDa [2]. The homotrimeric nature of gp12 also means that only a single gene needs to be expressed for production of functional fibers, provided the gp57 chaperone is co-expressed [3].

oligomeric state protein dimensions electron microscopy recombinant production

Gp57-Specific Chaperone Dependency: A Unique Assembly Requirement Differentiating gp12 from Long Tail Fiber Proteins

Incorporation of gp12 into the T4 baseplate strictly requires the function of gene 57, a dedicated chaperone that facilitates proper folding and trimerization of gp12 [1]. Tails purified from 12⁻ mutant infections specifically lack only gp12, while tails from 11⁻ infections lack both gp11 and gp12, demonstrating the sequential and interdependent nature of baseplate protein incorporation [1]. In contrast, assembly of the long tail fiber complex depends on a different chaperone system: fibritin (product of gene wac) promotes the assembly of long tail fibers and their attachment to the baseplate [2]. These distinct chaperone dependencies mean that co-expression of gp57 is mandatory for successful recombinant production of functional gp12 trimers, whereas long tail fiber production requires fibritin co-expression. This creates a binary selection criterion: procurement of gp12 without access to a gp57 co-expression system will yield non-functional monomeric protein.

chaperone requirement protein folding baseplate assembly recombinant expression

Validated Application Scenarios for Bacteriophage T4 Gene 12 Protein (gp12) Based on Comparative Evidence


High-Resolution Structural Biology of LPS-Binding Domains and Metal-Coordinated Fibrous Proteins

The gp12 receptor-binding domain, with its 1.5 Å resolution crystal structure revealing a novel knitted fold and octahedral zinc coordination by six histidine residues [1], provides a uniquely well-resolved model system for studying metal-coordinated fibrous protein architecture. The structural resolution surpasses that of the long tail fiber gp37 tip (2.2 Å) and provides atomic-level detail for understanding irreversible LPS recognition. Researchers investigating structure-function relationships in phage adhesins or engineering metal-binding sites in fibrous proteins will benefit from the highest-resolution structural template available in the T4 fiber system.

Endotoxin Detection and LPS Neutralization Assays Leveraging Irreversible, High-Avidity Binding

Gp12's verified irreversible binding to the core region of E. coli LPS, in contrast to the reversible binding of long tail fiber adhesins [2], positions it as a superior candidate for LPS capture and neutralization applications. Published evidence demonstrates that recombinant gp12 retains LPS-binding capacity in vitro and, when administered in a murine model, significantly decreases LPS-induced inflammatory cytokine (IL-1α, IL-6) responses in vivo [2]. For industrial or clinical assay development requiring reliable, non-reversible LPS capture—such as endotoxin removal columns, LPS biosensors, or anti-sepsis biologic candidates—gp12's irreversible binding mode provides a mechanistically justified advantage over reversible LPS-binding proteins.

Recombinant Production of Thermostable LPS-Binding Modules for Bioprocessing Under Thermal Stress

The documented capacity of gp12 to retain 90% reconstitution activity after heating to 75 °C, with the ability to refold to an active conformation upon cooling [3], makes it an attractive candidate for applications requiring thermal resilience. Bioprocessing workflows that involve temperature fluctuations, steam-in-place adjacent equipment, or elevated-temperature chromatography steps can accommodate gp12 without loss of function, unlike less thermally robust fiber proteins. The single-gene, homotrimeric architecture further facilitates recombinant production, requiring only gp57 co-expression for functional trimer formation [4].

Phage Engineering Platforms Requiring Defined, Modular Adhesin Domains

For synthetic biology and phage engineering applications—including phage display, bacteriophage receptor-binding protein (RBP) swapping, and tailored host-range engineering—gp12 offers a compact, structurally defined, single-gene adhesin module (527 residues, ~55 kDa monomer) with well-characterized LPS core specificity [1][3]. In contrast to the four-gene long tail fiber system requiring coordinated expression of gp34, gp35, gp36, and gp37 plus fibritin, gp12's simpler genetic architecture enables modular swapping and directed evolution approaches with significantly reduced experimental complexity [4][5].

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